molecular formula C25H33NO6 B10761820 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid

4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid

Cat. No.: B10761820
M. Wt: 443.5 g/mol
InChI Key: DXYXBJIMHQZKKV-UHFFFAOYSA-N
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Description

4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid is a complex organic compound that features a piperidine ring, a benzyl group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid is unique due to its combination of a piperidine ring, a benzyl group, and a phenol moiety, which confer distinct chemical and pharmacological properties. Its ability to act as both a monoamine oxidase inhibitor and a monoamine releasing agent sets it apart from other similar compounds .

Properties

Molecular Formula

C25H33NO6

Molecular Weight

443.5 g/mol

IUPAC Name

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;butanedioic acid

InChI

InChI=1S/C21H27NO2.C4H6O4/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-3(6)1-2-4(7)8/h2-10,16,18,21,23-24H,11-15H2,1H3;1-2H2,(H,5,6)(H,7,8)

InChI Key

DXYXBJIMHQZKKV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(CC(=O)O)C(=O)O

Origin of Product

United States

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